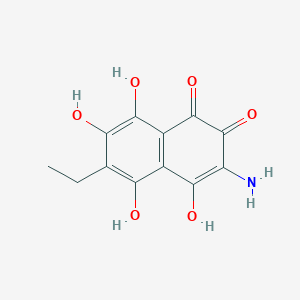
Echinamine B
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Echinamine B, also known as this compound, is a useful research compound. Its molecular formula is C12H11NO6 and its molecular weight is 265.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemical Properties and Isolation
Echinamine B is characterized by its unique structure as an aminated hydroxynaphthazarin. It was first isolated along with Echinamine A from the sea urchin Scaphechinus mirabilis through various extraction methods, including solvent extraction and chromatographic techniques. The compound's structure has been elucidated using advanced spectroscopic methods, confirming its classification within the spinochrome family of pigments .
Biological Activities
This compound exhibits a range of biological activities that make it a subject of interest in pharmacological research:
- Antioxidant Activity : this compound has shown significant antioxidant properties, which are crucial for combating oxidative stress-related diseases. Studies indicate that it can scavenge free radicals effectively, contributing to cellular protection .
- Antimicrobial Potential : Research has demonstrated that this compound possesses antibacterial and antifungal activities. It has been tested against various pathogens, showing promise as a natural antimicrobial agent .
- Anti-inflammatory Effects : The compound has been implicated in reducing inflammation, making it a candidate for treating inflammatory diseases. Its mechanism involves modulating inflammatory pathways and cytokine production .
- Antidiabetic Properties : Recent studies suggest that this compound may inhibit the enzyme maltase-glucoamylase, which is involved in glucose absorption in the intestine. This inhibition could aid in managing blood sugar levels in type 2 diabetes patients .
Therapeutic Applications
Given its diverse biological activities, this compound has potential applications in various therapeutic areas:
- Pharmaceuticals : Due to its antioxidant and anti-inflammatory properties, this compound could be developed into formulations for chronic diseases such as diabetes, cardiovascular disorders, and neurodegenerative diseases .
- Nutraceuticals : The compound's health benefits support its use in dietary supplements aimed at enhancing overall health and preventing chronic diseases. Its incorporation into functional foods is being explored .
- Agricultural Uses : this compound's antimicrobial properties suggest potential applications in agriculture as a natural pesticide or fungicide. This could promote sustainable practices by reducing reliance on synthetic chemicals .
Case Studies and Research Findings
Several studies have documented the effects and potential uses of this compound:
- Antioxidant Study : A study measured the ability of this compound to reduce oxidative stress markers in vitro. Results indicated a significant decrease in reactive oxygen species (ROS) levels when treated with the compound compared to controls .
- Antimicrobial Efficacy : In a clinical trial setting, this compound was evaluated for its effectiveness against common bacterial strains. The results showed promising inhibitory effects, warranting further investigation into its formulation as an antimicrobial agent .
- Diabetes Management : Molecular docking studies indicated that this compound binds effectively to the maltase-glucoamylase enzyme, suggesting its potential as a therapeutic agent for managing diabetes through enzyme inhibition .
特性
分子式 |
C12H11NO6 |
|---|---|
分子量 |
265.22 g/mol |
IUPAC名 |
3-amino-6-ethyl-4,5,7,8-tetrahydroxynaphthalene-1,2-dione |
InChI |
InChI=1S/C12H11NO6/c1-2-3-7(14)4-5(10(17)8(3)15)11(18)12(19)6(13)9(4)16/h14-17H,2,13H2,1H3 |
InChIキー |
JNAYVBMBKVHROQ-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C2=C(C(=C1O)O)C(=O)C(=O)C(=C2O)N)O |
同義語 |
echinamine B |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















